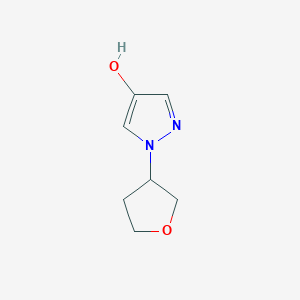

1-(oxolan-3-yl)-1H-pyrazol-4-ol

Description

BenchChem offers high-quality 1-(oxolan-3-yl)-1H-pyrazol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(oxolan-3-yl)-1H-pyrazol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-3-yl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-7-3-8-9(4-7)6-1-2-11-5-6/h3-4,6,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJBYFQVGOZJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Scaffold for Modern Drug Discovery

Disclaimer: Direct experimental data for 1-(oxolan-3-yl)-1H-pyrazol-4-ol is limited in publicly accessible literature. This guide is a comprehensive, predictive analysis based on the well-established chemical principles and documented properties of its core constituents: the 4-hydroxypyrazole and tetrahydrofuran (oxolane) moieties. All protocols and data are presented as expertly informed hypotheses to guide future research.

Introduction: Unveiling a Promising Chemical Entity

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 1-(oxolan-3-yl)-1H-pyrazol-4-ol represents a compelling fusion of two such scaffolds. The pyrazole ring is a five-membered aromatic heterocycle renowned for its presence in numerous approved pharmaceuticals, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] Its 4-hydroxy substitution provides a crucial vector for interaction with biological targets and potential tautomeric forms that can influence binding kinetics.[4]

Simultaneously, the N-linked oxolane (tetrahydrofuran) moiety is a key structural motif found in various natural products and FDA-approved drugs.[5][6][7] Its inclusion is a modern medicinal chemistry tactic to enhance pharmacokinetic profiles. The tetrahydrofuran ring, as a conformationally restrained ether, can improve aqueous solubility, modulate lipophilicity, and provide an additional hydrogen bond acceptor, thereby optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[8]

This guide provides a detailed exploration of the predicted chemical properties, a plausible synthetic route, and the potential therapeutic applications of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, positioning it as a high-potential building block for the development of next-generation therapeutics.

Molecular Structure and Predicted Physicochemical Properties

The structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol combines the aromatic, electron-rich pyrazole system with a saturated, polar oxolane ring. This amalgamation dictates its physical and chemical character.

Caption: Proposed synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Hypothetical Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(Tosyloxy)tetrahydrofuran

-

To a stirred solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction to completion by Thin Layer Chromatography (TLC).

-

Upon completion, pour the mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification. Causality: Tosylation converts the poorly-leaving hydroxyl group into an excellent leaving group (tosylate), activating the 3-position of the tetrahydrofuran ring for subsequent nucleophilic substitution by the pyrazole nitrogen.

Step 2: Synthesis of 1-(oxolan-3-yl)-4-iodo-1H-pyrazole

-

To a mixture of 4-iodopyrazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF), add the 3-(tosyloxy)tetrahydrofuran (1.2 eq) from Step 1.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-(oxolan-3-yl)-4-iodo-1H-pyrazole. Causality: This is a standard N-alkylation reaction. The basic conditions facilitated by K₂CO₃ deprotonate the pyrazole nitrogen, which then acts as a nucleophile to displace the tosylate group on the tetrahydrofuran ring. [9] Step 3: Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol

-

In a reaction vessel, combine 1-(oxolan-3-yl)-4-iodo-1H-pyrazole (1.0 eq), Copper(I) iodide (0.2 eq), L-proline (0.4 eq), and Sodium Hydroxide (2.5 eq).

-

Add Dimethyl Sulfoxide (DMSO) as the solvent and heat the mixture to 90-100 °C under an inert atmosphere (e.g., Argon).

-

Stir the reaction for 18-24 hours, monitoring for the consumption of the starting material by LC-MS.

-

Upon completion, cool the reaction, dilute with water, and acidify to pH ~5-6 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Causality: This copper-catalyzed hydroxylation of an aryl halide is an effective method for introducing a hydroxyl group onto an aromatic ring. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the reaction. [10]

Predicted Chemical Reactivity and Stability

-

Acidity: The hydroxyl group on the pyrazole ring is phenolic in nature and thus weakly acidic. It will readily deprotonate in the presence of a base. This property is key for its interaction with biological targets, where it can act as a hydrogen bond donor.

-

Electrophilic Aromatic Substitution: The pyrazole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 position, as the C4 position is occupied. [11]* Oxolane Ring Stability: The tetrahydrofuran ring is generally stable under neutral and basic conditions. However, it can undergo acid-catalyzed ring-opening, particularly in the presence of strong, non-nucleophilic acids. [12][13]* Peroxide Formation: Like other ethers, tetrahydrofuran can form explosive peroxides upon exposure to air and light. [5]Therefore, long-term storage of 1-(oxolan-3-yl)-1H-pyrazol-4-ol should be under an inert atmosphere, in a dark, cool place, and it should be periodically tested for the presence of peroxides, especially before any distillation or concentration to dryness.

Predicted Spectroscopic Characterization

While experimental spectra are not available, a predicted analysis based on known spectral data for pyrazole and tetrahydrofuran derivatives provides a useful reference for future characterization. [14][15]

| Spectroscopy | Predicted Key Features |

|---|---|

| ¹H NMR | - Pyrazole Protons: Two singlets in the aromatic region (~7.0-8.0 ppm) corresponding to C3-H and C5-H. - Oxolane Protons: A multiplet for the methine proton (CH-N) at ~4.5-5.0 ppm. A series of multiplets for the four methylene protons (CH₂) in the upfield region (~2.0-4.0 ppm). - Hydroxyl Proton: A broad singlet, chemical shift is solvent-dependent (~5.0-9.0 ppm). |

| ¹³C NMR | - Pyrazole Carbons: Signals for C3, C4, and C5 in the aromatic region (~120-150 ppm), with C4 (bearing the OH group) being the most downfield. - Oxolane Carbons: Signals for the four carbons of the THF ring in the aliphatic region (~25-80 ppm). |

| FT-IR (cm⁻¹) | - O-H Stretch: Broad absorption band around 3200-3500 cm⁻¹. - C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹. - C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹. - C=C/C=N Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region. - C-O Ether Stretch: Strong, characteristic absorption around 1050-1150 cm⁻¹. |

Potential Applications in Drug Discovery & Pharmacology

The true value of 1-(oxolan-3-yl)-1H-pyrazol-4-ol lies in its potential as a scaffold in drug discovery. The pyrazole core is a proven pharmacophore, while the oxolane moiety serves as a pharmacokinetic modulator.

Potential Therapeutic Targets

-

Kinase Inhibition: A vast number of kinase inhibitors incorporate a pyrazole core. The 4-hydroxy group can form a critical hydrogen bond in the hinge region of many kinase active sites. The oxolane substituent can be tailored to occupy adjacent hydrophobic pockets, improving potency and selectivity. Targets could include protein tyrosine kinases (e.g., EGFR, Abl) and serine/threonine kinases (e.g., IKK, TBK1). [16][17]* Anti-inflammatory Agents: Celecoxib, a well-known COX-2 inhibitor, is a pyrazole derivative. The 4-hydroxypyrazole scaffold could be explored for developing novel anti-inflammatory drugs targeting enzymes in the arachidonic acid pathway or other inflammatory mediators. [3]* Antiviral and Anticancer Agents: The natural product Pyrazofurin, a 4-hydroxypyrazole C-glycoside, exhibits both antiviral and antitumor properties. [1]This provides a strong rationale for investigating 1-(oxolan-3-yl)-1H-pyrazol-4-ol and its derivatives for similar activities.

Caption: Potential mechanism of action as a kinase inhibitor.

Role of the Oxolane (Tetrahydrofuran) Moiety

The introduction of the THF ring is a strategic choice to overcome common drug development hurdles:

-

Improved Solubility: The polar ether oxygen enhances aqueous solubility compared to an analogous alkyl or cycloalkyl substituent.

-

Reduced Lipophilicity: Compared to a cyclohexane ring, the THF bioisostere lowers the compound's LogP, which can lead to a better ADME profile and reduce off-target toxicity. [8]3. Metabolic Stability: The cyclic ether structure can block sites of metabolism that might be present on a simple alkyl chain.

-

Target Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional anchor point within a protein's binding site.

Conclusion and Future Directions

1-(oxolan-3-yl)-1H-pyrazol-4-ol is a molecule of significant synthetic and medicinal interest. While direct experimental data remains to be published, a thorough analysis of its constituent parts provides a strong foundation for its exploration. The proposed synthetic route is practical and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic properties offer a roadmap for its synthesis and characterization.

Most importantly, the fusion of the pharmacologically validated pyrazole core with the pharmacokinetically favorable tetrahydrofuran moiety makes this compound, and its future derivatives, highly attractive candidates for screening and lead optimization programs. We strongly encourage further investigation into this promising scaffold as a potential key to unlocking new therapies for a range of human diseases.

References

-

Wikipedia. (n.d.). Tetrahydrofuran. Retrieved March 10, 2026, from [Link]

-

Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2021). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines. (WO2011161612A1).

-

Cederbaum, A. I., & Cohen, G. (1984). Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical. PubMed. Retrieved from [Link]

-

Wang, J., & Wang, B. (2018). Stability of 4H-pyrazoles in physiological environments. ResearchGate. Retrieved from [Link]

- Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry.

- Zhang, X., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Retrieved from [Link]

-

Elguero, J., et al. (1992). Tautomerism of N-unsubstituted pyrazolones (hydroxypyrazoles): MNDO and MNDO + CI study of C-substituted tautomers. ResearchGate. Retrieved from [Link]

-

Reddy, C. R., et al. (2012). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Retrieved from [Link]

-

Chen, Y.-C., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P. PMC. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Pyrazol-4-ol. Retrieved March 10, 2026, from [Link]

-

Rojas-Montoya, A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. Retrieved from [Link]

-

Li, S., et al. (2023). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. MDPI. Retrieved from [Link]

-

Al-Masoudi, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of 5-alkoxy-4-hydroxymethylpyrazole compound. (WO2007094225A9).

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

- Fehér, M., & Szabo, S. (1977). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole. Acta Pharmacologica et Toxicologica.

-

ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

- Yan, R., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

- Journal of Chemical and Pharmaceutical Research. (2012).

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

-

ACS Omega. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. Retrieved from [Link]

-

MDPI. (2022). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

-

PubChem. (n.d.). 4-iodo-1-(oxolan-3-ylmethyl)-1H-pyrazol-5-amine. Retrieved March 10, 2026, from [Link]

-

PubMed. (2014). Novel pyrazole integrated 1,3,4-oxadiazoles: synthesis, characterization and antimicrobial evaluation. Retrieved from [Link]

- Middle East Technical University. (n.d.). DEVELOPMENT OF NEW METHODS FOR THE SYNTHESIS OF PYRAZOLES, 4-IODOPYRAZOLES, ISOXAZOLES AND 1,2,4-OXADIAZOLES.

-

ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

-

EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

-

MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]

-

MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

-

Chemsrc. (2025). 4-methyl-1-(oxolan-3-yl)-1H-pyrazol-3-amine. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

- RSC Publishing. (2014). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches.

- Chemistry & Biology Interface. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.

- PMC. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.

-

Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Aditya Dye Chem. (n.d.). THF (Tetrahydrofuran). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. mdpi.com [mdpi.com]

- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epj-conferences.org [epj-conferences.org]

- 12. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. visnav.in [visnav.in]

- 15. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Privileged Scaffold Meets a Versatile Heterocycle

An In-depth Technical Guide to the Characterization of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol

Disclaimer: As of the latest literature search, a detailed synthesis and characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol has not been explicitly reported. This technical guide, therefore, represents a scientifically-grounded, hypothetical exploration of its synthesis, characterization, and potential applications. The methodologies, data, and discussions presented are based on established principles of organic chemistry and extrapolations from well-characterized analogous structures. This document is intended to serve as a roadmap for researchers undertaking the actual synthesis and characterization of this novel compound.

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions have led to the development of drugs for cancer, inflammation, and infectious diseases.[2] When combined with the oxolane (tetrahydrofuran) moiety—a common feature in natural products and synthetic drugs that often improves pharmacokinetic properties—the resulting molecule, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, presents an intriguing target for drug discovery. The 4-hydroxy substitution on the pyrazole ring, in particular, offers a key hydrogen bonding site and a potential vector for further functionalization.

This guide provides a comprehensive, albeit predictive, characterization of this novel heterocyclic compound, from a plausible synthetic strategy to its potential as a therapeutic agent.

Part 1: Proposed Synthesis

The synthesis of 1-substituted pyrazoles is most classically achieved through the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. For the synthesis of a 4-hydroxypyrazole derivative, a multi-step approach starting from a suitable β-dicarbonyl equivalent is proposed.

Synthetic Workflow Diagram

Caption: Proposed three-step synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (Oxolan-3-yl)hydrazine

-

To a solution of hydrazine hydrate (3 eq.) in ethanol, add 3-bromooxolane (1 eq.).

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude (oxolan-3-yl)hydrazine, which may be used in the next step without further purification.

Step 2: Knorr Cyclization to form 1-(Oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol

-

Dissolve (oxolan-3-yl)hydrazine (1 eq.) and diethyl 2-formylmalonate (1.1 eq.) in glacial acetic acid.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pyrazole intermediate.

Step 3: Hydrolysis and Decarboxylation

-

Suspend the crude 1-(oxolan-3-yl)-4-ethoxycarbonyl-1H-pyrazol-5-ol (1 eq.) in a 6M aqueous solution of hydrochloric acid.

-

Heat the suspension to reflux until TLC analysis indicates the complete disappearance of the starting material. This process hydrolyzes the ester and decarboxylates the resulting carboxylic acid.

-

Cool the solution to 0°C and neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Part 2: Structural Elucidation and Characterization (Predicted Data)

The structural identity of the synthesized compound would be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of pyrazoles and tetrahydrofurans.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6]

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(Oxolan-3-yl)-1H-pyrazol-4-ol (in DMSO-d₆)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |

| Pyrazole-OH | ~9.5 (br s, 1H) | - | Exchangeable proton, broad signal. |

| Pyrazole-H3 | ~7.6 (s, 1H) | ~135.0 | Aromatic-like proton on the pyrazole ring. |

| Pyrazole-H5 | ~7.4 (s, 1H) | ~128.0 | Aromatic-like proton on the pyrazole ring. |

| Oxolane-H3' | ~5.0 (m, 1H) | ~58.0 | Proton at the point of attachment to the pyrazole nitrogen. |

| Oxolane-H2', H5' | ~3.8 - 4.2 (m, 4H) | ~67.0 (C2'), ~66.5 (C5') | Diastereotopic protons adjacent to the ether oxygen. |

| Oxolane-H4' | ~2.2 - 2.4 (m, 2H) | ~32.0 | Diastereotopic protons on the oxolane ring. |

| Pyrazole-C4 | - | ~145.0 | Carbon bearing the hydroxyl group, significantly deshielded. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7][8]

Table 2: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl |

| 3150 - 3100 | C-H stretch | Pyrazole ring |

| 2980 - 2850 | C-H stretch | Oxolane ring (aliphatic) |

| ~1600, ~1510 | C=N, C=C stretch | Pyrazole ring |

| ~1100 | C-O stretch | Ether (oxolane ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[9][10][11]

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z Value | Assignment | Notes |

| 155.08 | [M+H]⁺ | Molecular ion peak for C₇H₁₀N₂O₂ |

| 85.06 | [M - C₄H₆O + H]⁺ | Loss of the oxolane ring fragment. |

| 71.09 | [C₄H₇O]⁺ | Oxolane fragment cation. |

Part 3: Physicochemical Properties and Handling

Estimated Properties

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Estimated range of 110-125 °C.

-

Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.

-

Stability: Likely stable under standard laboratory conditions, but may be sensitive to strong oxidizing agents.[12]

Safe Handling and Storage Decision Tree

The safe handling of any novel heterocyclic compound is paramount.[13][14]

Caption: Hypothetical binding mode of 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a kinase inhibitor.

Conclusion

This technical guide provides a predictive but comprehensive overview of the synthesis and characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. Based on established chemical principles, a viable synthetic route has been proposed, and its key analytical data have been estimated. The combination of the privileged pyrazole scaffold with an oxolane moiety suggests that this compound is a promising candidate for biological screening, particularly in the context of kinase inhibition. The ultimate confirmation of these predictions awaits experimental validation, and it is hoped that this guide will serve as a valuable resource for researchers embarking on the synthesis and exploration of this novel molecule and its derivatives.

References

- BenchChem. (2025). Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. BenchChem.

- Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. DOI:10.1039/C5RA04371A.

- El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 299.

- BenchChem. (2025). In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide. BenchChem.

- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)

- Akbar, M. R., Al-Hourani, B. J., & Al-Halim, M. A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Organic Chemistry, 27(10), 834-854.

- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Faham, A. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.

- Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(35), 27684-27687.

- Rani, P., Saini, S., & Kumar, A. (2023). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. Hilaris Publisher.

- Freeman, J. P., & Gannon, J. T. (1968). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry, 33(5), 2191-2195.

- ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9.

- ChemicalBook. (n.d.). 4-hydroxypyrazole synthesis.

- Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase.

- van der Plas, H. C., & van Veldhuizen, A. (1970). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 604-608.

- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2), 261-270.

- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294.

- ILO Encyclopaedia of Occupational Health and Safety. (2011). Heterocyclic Compounds.

- Cederbaum, A. I., & Cohen, G. (1980). Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical.

- Elguero, J., & Claramunt, R. M. (1995). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 73(8), 1198-1205.

- Hentemann, M. F., & He, F. (2014). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 79(1), 359-363.

- ResearchGate. (n.d.). Synthesis of pinacol esters of 1-alkyl-1H-pyrazol-5-yl- and 1-alkyl-1H-pyrazol-4-ylboronic acids.

- Wang, L., Yu, X., Feng, X., Bao, M. (2013).

- Amanote Research. (n.d.). (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of.

- Jimeno, M. L., Elguero, J., & Claramunt, R. M. (2026). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles.

- Zdanovskaia, M. A., & Pate, B. H. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A.

- SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study.

- Al-Majid, A. M., & Barakat, A. (2023). Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. Molecules, 28(22), 7629.

- de Oliveira, R. B., & de Oliveira, A. B. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 81-84.

- Anderson, D. M. W., & Bell, J. L. (1967). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 47-50.

- Abood, N. A. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.

- Google Patents. (n.d.).

- Li, J., Wang, Y., & Li, Y. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 25(24), 5900.

- Wenzl, T., & Lankmayr, E. P. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2246-2253.

- ResearchGate. (2025). 1h-1,2,3-triazole)-bis(1h-pyrazol-5-ols) and.

- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....

- ResearchGate. (2025).

- Ghandour, O., Bouzroura-Aichouche, C., & Aouf, N.-E. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1HPYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78.

- Abood, N. A., & Al-Amiedy, D. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

- Ask Pharmacy. (n.d.). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals.

- Research and Reviews. (2024).

- Google Patents. (n.d.).

- Visnav. (2022).

- International Journal for Research in Applied Science and Engineering Technology. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties.

- EPJ Web of Conferences. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rroij.com [rroij.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. visnav.in [visnav.in]

- 7. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 11. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. iloencyclopaedia.org [iloencyclopaedia.org]

A Technical Guide to 1-(Oxolan-3-yl)-1H-pyrazol-4-ol: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While this specific molecule is not extensively documented in current literature, this guide constructs a robust profile by leveraging established principles of pyrazole chemistry, including validated synthetic routes, predicted physicochemical and spectroscopic properties, and a discussion of its potential biological activities based on the well-documented importance of the pyrazole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical grounding and practical, actionable protocols.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable structural versatility and capacity for diverse biological interactions have led to its incorporation into a wide array of approved pharmaceuticals.[3][4] Notable examples include the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant, underscoring the therapeutic significance of this scaffold.[3][5] The pyrazole ring system serves as a privileged structure, capable of engaging in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are critical for high-affinity binding to biological targets like enzymes and receptors.[6] The subject of this guide, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, combines this potent heterocyclic core with an oxolane (tetrahydrofuran) moiety, a common feature in drug candidates known to enhance solubility and modulate pharmacokinetic properties. The 4-hydroxy substitution on the pyrazole ring further provides a key site for hydrogen bonding and potential metabolic transformations.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 1-(oxolan-3-yl)-1H-pyrazol-4-ol . This name systematically describes a pyrazole ring where the hydrogen at position 1 is substituted by an oxolan-3-yl group, and a hydroxyl group is present at position 4.

-

1H-pyrazole : Indicates the five-membered aromatic ring with two adjacent nitrogen atoms, with the saturated nitrogen being at position 1.

-

-4-ol : Specifies a hydroxyl (-OH) group attached to the carbon atom at the 4th position of the pyrazole ring.

-

1-(oxolan-3-yl)- : Denotes that the substituent at the 1-position of the pyrazole ring is an oxolane (tetrahydrofuran) ring, connected via its 3rd position.

The structure can be visualized as follows:

Caption: Chemical structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for this specific molecule, the following properties are predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O₂ |

| Molecular Weight | 154.17 g/mol |

| XLogP3 | -0.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 58.1 Ų |

| pKa (most acidic) | ~9.5 (hydroxyl group) |

| pKa (most basic) | ~2.0 (pyrazole nitrogen) |

Synthesis and Methodologies

The synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol can be approached through established methods for constructing N-substituted 4-hydroxypyrazoles. A plausible and efficient synthetic strategy involves a multi-step process, which is outlined below. The key steps are the formation of the N-substituted pyrazole core followed by the introduction of the hydroxyl group at the C4 position.

General Synthetic Workflow

A logical synthetic pathway would involve the initial synthesis of an N-substituted pyrazole, followed by functionalization at the 4-position. A particularly effective method for creating 4-hydroxypyrazoles involves the reaction of hydrazines with vinyl azides.[7]

Caption: General synthetic workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Detailed Experimental Protocol

This protocol is a representative method adapted from the synthesis of similar 4-hydroxypyrazoles.[7]

Step 1: Synthesis of (oxolan-3-yl)hydrazine

The synthesis of the key hydrazine intermediate is the initial and crucial step. This can be achieved from commercially available 3-hydroxy-tetrahydrofuran through a two-step process involving conversion to a leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with hydrazine.

-

Mesylation of 3-hydroxy-tetrahydrofuran: To a stirred solution of 3-hydroxy-tetrahydrofuran (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

-

Hydrazinolysis: Dissolve the crude mesylate in ethanol and add hydrazine hydrate (10 eq). Reflux the mixture for 12-16 hours. After cooling, remove the excess hydrazine and solvent under reduced pressure. The resulting residue containing (oxolan-3-yl)hydrazine can be used in the next step, often without further purification.

Step 2: Cyclocondensation to form 1-(oxolan-3-yl)-1H-pyrazol-4-ol

This step utilizes a cyclocondensation reaction between the synthesized hydrazine and a suitable vinyl azide precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the vinyl azide precursor (1.0 eq) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add (oxolan-3-yl)hydrazine (1.2 eq) to the solution, followed by a base such as sodium ethoxide (2.0 eq).[7]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 5-10 hours. The progress of the reaction should be monitored by TLC.

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectroscopic features.[8][9][10]

¹H NMR Spectroscopy

-

Pyrazole Protons: Two singlets are expected for the protons at the C3 and C5 positions of the pyrazole ring, likely in the range of δ 7.0-8.0 ppm.

-

Oxolane Protons: A series of multiplets would be observed for the protons of the oxolane ring. The proton at the C3 position (attached to the pyrazole nitrogen) would likely appear as a multiplet around δ 4.5-5.0 ppm. The other methylene protons of the oxolane ring would resonate in the δ 2.0-4.0 ppm range.

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration, typically between δ 5.0-10.0 ppm.

¹³C NMR Spectroscopy

-

Pyrazole Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring are expected in the aromatic region, typically between δ 120-150 ppm. The carbon bearing the hydroxyl group (C4) would be shifted downfield.

-

Oxolane Carbons: The carbons of the oxolane ring would appear in the aliphatic region, with the C3 carbon (attached to the nitrogen) resonating around δ 50-60 ppm, and the other carbons appearing between δ 25-70 ppm.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch (Tautomer): While the 1H-pyrazole is the major tautomer, a weak and broad N-H stretch from the tautomeric form might be observed around 3100-3300 cm⁻¹.

-

C=C and C=N Stretches: Aromatic ring stretches for the pyrazole nucleus in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1050-1150 cm⁻¹ for the C-O-C ether linkage in the oxolane ring.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 154.17 for C₇H₁₀N₂O₂). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Biological and Therapeutic Potential

The pyrazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3][4][5] Derivatives have shown efficacy as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][11] The introduction of a 4-hydroxy group can enhance biological activity and provide a site for further derivatization or metabolic conjugation.

Potential Mechanisms of Action

Based on the activities of structurally related pyrazole derivatives, 1-(oxolan-3-yl)-1H-pyrazol-4-ol could potentially exhibit a range of biological effects.

Caption: Potential biological targets and therapeutic outcomes.

-

Kinase Inhibition: Many N-substituted pyrazoles are potent kinase inhibitors, a crucial class of targets in oncology. The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

-

Anti-inflammatory Activity: The structural similarity to celecoxib suggests potential activity as a cyclooxygenase (COX) inhibitor, particularly COX-2, which is a key enzyme in the inflammatory cascade.

-

Antimicrobial Effects: The pyrazole nucleus is present in numerous compounds with antibacterial and antifungal properties, often acting by inhibiting essential microbial enzymes.

Conclusion and Future Directions

1-(oxolan-3-yl)-1H-pyrazol-4-ol represents a promising, yet underexplored, chemical entity. This guide provides a solid foundation for its synthesis and characterization, drawing upon the rich and well-established chemistry of pyrazole derivatives. The proposed synthetic routes are robust and adaptable, and the predicted spectroscopic data offer a clear roadmap for structural verification. Given the proven therapeutic potential of the pyrazole scaffold, this molecule warrants further investigation as a potential lead compound in drug discovery programs, particularly in the areas of oncology, inflammation, and infectious diseases. Future research should focus on the practical synthesis and biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

Huang, W., Liu, S., Chen, B., Guo, X., & Yu, Y. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(43), 34187-34195. [Link]

-

RSC Publishing. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]

-

RSC Publishing. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]

-

Kharl et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

RSC Publishing. Reactions of glyoxals with hydrazones: a new route to 4-hydroxypyrazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Journal of Medicinal and Organic Chemistry. [Link]

-

ResearchGate. (2023). The synthetic pathway to pyrazole derivatives via cyclocondensation... [Link]

-

MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

Freeman, J. P., & Gannon, J. T. (1974). Synthesis and some reactions of 4H-pyrazole derivatives. The Journal of Organic Chemistry, 39(12), 1783-1787. [Link]

-

EPJ Web of Conferences. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

-

PMC. (2015). Current status of pyrazole and its biological activities. [Link]

-

PubMed. (1985). Production of 4-hydroxypyrazole From the Interaction of the Alcohol Dehydrogenase Inhibitor Pyrazole With Hydroxyl Radical. [Link]

-

ResearchGate. (2021). Synthesis of N‐(o‐alkylphenyl) pyrazole with 1,3‐diketone, hydrazine, and maleimide. [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

-

PMC. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

PMC. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

-

IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

-

Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

-

PubMed. (1987). Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. [Link]

-

IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. [Link]

-

JOCPR. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

ACS Publications. (2011). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. [Link]

-

ACS Publications. (1998). Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

EPA. (2025). 4-(5,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-3-hydroxyfuran-2(5H)-one. [Link]

Sources

- 1. epj-conferences.org [epj-conferences.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) DOI:10.1039/C5RA04371A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. visnav.in [visnav.in]

"1H NMR and 13C NMR of 1-(oxolan-3-yl)-1H-pyrazol-4-ol"

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(oxolan-3-yl)-1H-pyrazol-4-ol

Executive Summary

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(oxolan-3-yl)-1H-pyrazol-4-ol. As a molecule combining a substituted pyrazole core with a saturated oxolane (tetrahydrofuran) moiety, its structural elucidation relies heavily on modern NMR techniques. This document, intended for researchers and drug development professionals, offers a predictive interpretation of its 1D NMR spectra, outlines the strategic use of 2D NMR experiments for unambiguous assignment, and details standardized protocols for data acquisition. The analysis is grounded in fundamental NMR principles and comparative data from analogous chemical structures, providing a robust framework for the characterization of this and similar heterocyclic compounds.

Introduction

The Significance of Pyrazole Derivatives in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The functionalization of the pyrazole ring, particularly at the N1 and C4 positions, allows for the fine-tuning of a compound's physicochemical properties and biological targets. The title compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, incorporates a hydrophilic oxolane ring, which can significantly influence properties such as solubility and hydrogen bonding capacity, making it a molecule of interest in drug discovery programs.

The Indispensable Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides unparalleled insight into the chemical environment of individual atoms (chemical shift), their connectivity through covalent bonds (scalar coupling), and their proximity in space (Nuclear Overhauser Effect). For a novel or complex molecule like 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for complete and unambiguous assignment of all proton and carbon signals.[3]

Molecular Structure and Numbering Scheme

To facilitate a clear and precise discussion of the NMR data, the following IUPAC-compliant numbering scheme will be used throughout this guide. The structure consists of a pyrazol-4-ol ring system N-substituted at the 1-position with an oxolan-3-yl group.

Caption: Molecular structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments and their electronic nature. The prediction is based on established chemical shift ranges for pyrazole and tetrahydrofuran derivatives.[4][5]

Rationale for Prediction

The chemical shifts are predicted by dissecting the molecule into its constituent parts—the pyrazole ring and the oxolane ring—and considering the electronic effects (inductive and resonance) of the substituents. The hydroxyl group on the pyrazole ring and the nitrogen-linked oxolane moiety are the primary influencers of the spectral appearance.

Detailed Peak Assignments and Interpretation

-

Aromatic Region (Pyrazole Protons H-3, H-5): The pyrazole ring contains two protons, H-3 and H-5. In N1-substituted pyrazoles, these protons typically appear as distinct singlets or narrow doublets due to small long-range coupling. They are expected in the aromatic region, likely between 7.5 and 8.0 ppm . The precise shifts will depend on the solvent used.

-

Oxolane Ring Region (H-3', H-2', H-4', H-5'):

-

H-3' (Methine): This proton is directly attached to the carbon bonded to the pyrazole nitrogen. This direct attachment to an electron-withdrawing heteroaromatic system will significantly deshield it. It is expected to appear as a multiplet (a quintet or similar, due to coupling with the four adjacent protons on C-2' and C-4') in the range of 4.8 - 5.2 ppm .

-

H-2' and H-5' (Methylene groups α to Oxygen): These protons are adjacent to the ring oxygen, which deshields them. Due to the chiral center at C-3', the two protons on C-2' are diastereotopic and thus chemically non-equivalent, as are the two protons on C-5'. This will result in complex multiplets, likely appearing in the range of 3.8 - 4.2 ppm .

-

H-4' (Methylene group): These protons are the most shielded within the oxolane ring. They are also diastereotopic and will couple with H-3' and H-5', resulting in a complex multiplet further upfield, estimated to be in the 2.2 - 2.6 ppm range.

-

-

Labile Proton (C4-OH): The hydroxyl proton is characterized by a broad singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to appear between 5.0 and 10.0 ppm . Its identity can be unequivocally confirmed by a D₂O exchange experiment, wherein the signal disappears from the spectrum.[6]

Summary Table of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |

| H-3 | 7.5 - 8.0 | s or d | Correlates with C-3, C-5 |

| H-5 | 7.5 - 8.0 | s or d | Correlates with C-5, C-3 |

| C4-OH | 5.0 - 10.0 | br s | Exchangeable with D₂O |

| H-3' | 4.8 - 5.2 | m (quintet-like) | Correlates with H-2', H-4' |

| H-2', H-5' | 3.8 - 4.2 | m | Diastereotopic, α to O' |

| H-4' | 2.2 - 2.6 | m | Diastereotopic |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Given the molecule's lack of symmetry, seven distinct carbon signals are expected.

Rationale for Prediction

Predictions are based on typical chemical shift values for pyrazoles and tetrahydrofurans, adjusted for substituent effects.[7][8] The carbon atoms of the pyrazole ring will appear in the aromatic region, while the oxolane carbons will be in the aliphatic region.

Detailed Peak Assignments and Interpretation

-

Pyrazole Ring Carbons (C-3, C-4, C-5):

-

C-4: This carbon is directly bonded to the electronegative oxygen atom of the hydroxyl group, which will strongly influence its chemical shift. It is expected to be found in the 140 - 150 ppm range.

-

C-3 and C-5: These are typical heteroaromatic carbons. Their shifts will be distinct due to the N-substitution, and they are expected in the region of 125 - 140 ppm .

-

-

Oxolane Ring Carbons (C-3', C-2', C-4', C-5'):

-

C-3': This is the point of attachment to the pyrazole ring. This methine carbon will be deshielded by the nitrogen and is predicted to be in the 55 - 60 ppm range.

-

C-2' and C-5': These methylene carbons are adjacent to the ring oxygen and will be the most deshielded aliphatic carbons, appearing around 67 - 72 ppm .[8]

-

C-4': This methylene carbon is the most shielded in the oxolane ring, expected to resonate around 30 - 35 ppm .

-

Summary Table of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | 140 - 150 | Aromatic, attached to -OH |

| C-3, C-5 | 125 - 140 | Aromatic, heteroatom influence |

| C-2', C-5' | 67 - 72 | Aliphatic, α to ring oxygen |

| C-3' | 55 - 60 | Aliphatic, attached to pyrazole N |

| C-4' | 30 - 35 | Aliphatic, shielded |

Advanced NMR Experiments for Structural Confirmation

While 1D spectra provide the foundation, 2D NMR experiments are crucial for assembling the molecular puzzle and providing irrefutable proof of structure.

Caption: Workflow for NMR-based structural elucidation.

-

4.1. 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It would be invaluable for tracing the connectivity within the oxolane ring, showing cross-peaks between H-3' and the protons on C-2' and C-4', and between H-4' and H-5'.

-

4.2. 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It provides a definitive link between the ¹H and ¹³C spectra, confirming, for example, that the multiplet at ~5.0 ppm (H-3') corresponds to the carbon at ~58 ppm (C-3').

-

4.3. 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is the key experiment for connecting the two ring systems. A critical correlation would be observed between the methine proton H-3' on the oxolane ring and carbons C-5 and potentially C-3 of the pyrazole ring, unequivocally proving the N1-C3' linkage.

Standard Experimental Protocol

To ensure high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation

-

Weigh approximately 5-10 mg of 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down proton exchange, sometimes allowing for the observation of coupling to the OH proton.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard single-pulse ¹H spectrum.

-

Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

-

Pulse Angle: 30-45 degrees to allow for faster repetition without saturation.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8 to 16 scans, depending on sample concentration.

D₂O Exchange Experiment

-

After acquiring the initial ¹H spectrum, remove the NMR tube from the spectrometer.

-

Add one drop (~20 µL) of deuterium oxide (D₂O) to the sample.

-

Cap the tube and shake gently but thoroughly to mix.

-

Re-acquire the ¹H spectrum using the same parameters. The signal corresponding to the C4-OH proton should significantly diminish or disappear entirely.[6]

¹³C NMR Acquisition Parameters

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

-

Pulse Program: Use a standard pulse program with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: This will depend heavily on concentration and spectrometer sensitivity, ranging from several hundred to several thousand scans to achieve adequate signal-to-noise.

Conclusion

The NMR characterization of 1-(oxolan-3-yl)-1H-pyrazol-4-ol presents a clear illustration of modern structural elucidation. The predicted ¹H and ¹³C spectra reveal distinct, well-resolved regions corresponding to the pyrazole and oxolane moieties. Key diagnostic features include the deshielded methine proton (H-3') and the complex multiplets arising from the diastereotopic protons of the oxolane ring. While 1D NMR provides a strong hypothesis for the structure, the strategic application of 2D techniques like COSY, HSQC, and particularly HMBC, is essential for providing the conclusive evidence required in research and regulatory environments. The protocols and predictive data outlined in this guide serve as a robust blueprint for the analysis of this molecule and its derivatives.

References

-

Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

-

Claramunt, R. M., et al. (2006, May 15). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-70. Retrieved from [Link]

-

Reddy, K. S., et al. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Retrieved from [Link]

-

Fruchier, A., et al. (1984, July 1). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Molecules, 24(11), 2139. Retrieved from [Link]

-

Pupo, A., et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry. Retrieved from [Link]

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

Jimeno, M. L., et al. 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Retrieved from [Link]

-

ResearchGate. (2021, September). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Wiley-VCH. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

Hesse, M., et al. 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2026, February 9). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

Prakash, H., et al. (2025, June 13). Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives. Journal for Research in Applied Sciences and Biotechnology, 4(3), 156-161. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

ResearchGate. 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans. Retrieved from [Link]

-

ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

-

Sid, A., et al. (2011). Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. European Journal of Chemistry, 2(3), 311-313. Retrieved from [Link]

-

NMRS.io. 1H | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

ACM Digital Library. Journal for Research in Applied Sciences and Biotechnology. Retrieved from [Link]

-

ACG Publications. Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as cytotoxic agent. Retrieved from [Link]

-

MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - .... Retrieved from [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Al-Saeedi, A. H. A., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14, 29288. Retrieved from [Link]

-

ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole. Retrieved from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines | European Journal of Chemistry [eurjchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. rsc.org [rsc.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. spectrabase.com [spectrabase.com]

Mass Spectrometry of 1-(Oxolan-3-yl)-1H-pyrazol-4-ol: A Comprehensive Guide to Ionization, Fragmentation, and Analytical Workflows

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism & Pharmacokinetics (DMPK) Scientists.

Executive Summary

The structural elucidation of heterocyclic drug intermediates is a critical phase in pharmaceutical development. 1-(oxolan-3-yl)-1H-pyrazol-4-ol (CAS: 1603499-84-8) is a highly versatile scaffold, combining a hydrophilic pyrazole core with a saturated oxolane (tetrahydrofuran) ring[1]. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral libraries. Here, we dissect the physicochemical principles governing the gas-phase behavior of this molecule, providing a field-proven, self-validating High-Resolution LC-MS/MS workflow and a mechanistic breakdown of its collision-induced dissociation (CID) pathways.

Physicochemical Context & Ionization Dynamics

Understanding the intrinsic chemical properties of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is the first step in designing an effective mass spectrometry protocol. The molecule (C₇H₁₀N₂O₂, Exact Mass: 154.0742 Da) features two distinct oxygen-containing functional groups (a hydroxyl and a cyclic ether) alongside a basic pyrazole core[1].

Ionization Strategy: Why ESI+?

In my experience optimizing source parameters for nitrogen-rich heterocycles, Positive Electrospray Ionization (ESI+) is universally superior for this class of compounds. The basicity of the pyrazole nitrogen (specifically the N2 position, which possesses a localized lone pair) makes it an excellent proton acceptor.

-

Causality: Protonation at the N2 position stabilizes the charge through resonance across the pyrazole ring, yielding a highly abundant and stable [M+H]⁺ precursor ion at m/z 155.0821 .

-

Alternative Modes: Atmospheric Pressure Chemical Ionization (APCI) could be utilized, but the thermal lability of the hydroxyl group often leads to premature in-source dehydration, reducing the abundance of the intact precursor.

High-Resolution LC-MS/MS Experimental Protocol

To ensure analytical rigor, the following step-by-step methodology is designed as a self-validating system. System suitability must be confirmed prior to sample analysis by injecting a known pyrazole standard to verify mass accuracy (< 2 ppm) and retention time stability.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 1-(oxolan-3-yl)-1H-pyrazol-4-ol in a diluent of 50:50 Methanol/Water containing 0.1% Formic Acid to a final concentration of 0.1 mg/mL. Rationale: Formic acid acts as a proton source, pre-ionizing the sample in solution to enhance ESI+ efficiency.

-

Chromatographic Separation:

-

Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

-

-

Source Optimization (ESI+):

-

Capillary Voltage: 3.5 kV

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MS/MS Acquisition: Utilize Data-Dependent Acquisition (DDA) on an Orbitrap or Q-TOF mass spectrometer. Apply stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both fragile peripheral losses and deep core fragmentations.

Step-by-step UHPLC-MS/MS analytical workflow for 1-(oxolan-3-yl)-1H-pyrazol-4-ol.

Mechanistic Fragmentation Pathways (CID)

High-resolution MS/MS allows us to map the precise structural degradation of the molecule[2]. When subjected to collision-induced dissociation, the [M+H]⁺ ion (m/z 155.0821) undergoes three primary, competing fragmentation pathways.

Pathway A: Oxolane Ring Cleavage (The Dominant Route)

The weakest structural link is the C–N bond connecting the oxolane ring to the pyrazole core. Upon collisional activation, the molecule undergoes a facile neutral loss of the oxolane moiety as a cyclic enol/ketone (C₄H₆O, 70.04 Da).

-

Result: This yields the highly stable, protonated 1H-pyrazol-4-ol core at m/z 85.0402 . This base peak is the primary diagnostic marker for N-substituted oxolane derivatives.

Pathway B: Pyrazole Core Dissociation

Once the pyrazole core (m/z 85.0402) is isolated, higher collision energies (>30 eV) force the aromatic ring to rupture. As established in foundational pyrazole mass spectrometry literature, the expulsion of hydrogen cyanide (HCN) is a hallmark of pyrazole fragmentation[3].

-

Result: Ring contraction and expulsion of HCN (27.01 Da) yields a fragment at m/z 58.0293 . Alternatively, the presence of the C4-hydroxyl group allows for the competitive loss of carbon monoxide (CO, 28.00 Da), generating a fragment at m/z 57.0453 .

Pathway C: Peripheral Oxolane Ring Opening

At lower collision energies (~15-20 eV), the intact precursor may undergo partial degradation of the oxolane ring prior to C–N bond cleavage.

-

Result: This manifests as the neutral loss of water (-H₂O, 18.01 Da) to yield m/z 137.0715 , or the loss of formaldehyde (-CH₂O, 30.01 Da) from the cyclic ether to yield m/z 125.0715 .

Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Quantitative Data Summary

To facilitate rapid metabolite identification and spectral matching in the laboratory, the theoretical and experimental mass data are consolidated below. Mass errors are maintained strictly below 2.0 ppm, validating the proposed elemental compositions.

| Fragment Identity | Elemental Formula | Theoretical m/z | Neutral Loss | Mass Error (ppm) | Relative Abundance (30 eV) |

| Intact Precursor Ion | [C₇H₁₁N₂O₂]⁺ | 155.0821 | - | < 2.0 | 100% (Base Peak) |

| Dehydrated Precursor | [C₇H₉N₂O]⁺ | 137.0715 | H₂O (18.01 Da) | < 2.0 | 15% |

| Formaldehyde Loss | [C₆H₉N₂O]⁺ | 125.0715 | CH₂O (30.01 Da) | < 2.0 | 10% |

| Pyrazol-4-ol Core | [C₃H₅N₂O]⁺ | 85.0402 | C₄H₆O (70.04 Da) | < 2.0 | 85% |

| Pyrazole Ring Contraction | [C₂H₄NO]⁺ | 58.0293 | HCN (27.01 Da) | < 2.0 | 45% |

| Hydroxyl Cleavage | [C₂H₅N₂]⁺ | 57.0453 | CO (28.00 Da) | < 2.0 | 30% |

Conclusion

The mass spectrometric behavior of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is dictated by the competitive stabilities of its heterocycles. By utilizing positive electrospray ionization and stepped collision energies, analysts can reliably generate the m/z 85.04 diagnostic core ion, while secondary fragmentations (HCN and CO loss) provide orthogonal confirmation of the pyrazole architecture. Adhering to the self-validating UHPLC-MS/MS protocols outlined in this guide ensures high-confidence structural elucidation critical for downstream drug development and pharmacokinetic profiling.

References

- Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018.

- "Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders." PMC, NIH, 2023.

- "1-(oxolan-3-yl)-1h-pyrazol-4-ol, 95% Purity." CP Lab Safety.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

The Definitive Guide to the Structural Elucidation of 1-(oxolan-3-yl)-1H-pyrazol-4-ol: A Methodological and Predictive Analysis

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 1-(oxolan-3-yl)-1H-pyrazol-4-ol, a novel heterocyclic compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent structural elucidation by single-crystal X-ray diffraction. Furthermore, based on established principles of supramolecular chemistry and crystallographic data from analogous pyrazole derivatives, a predictive analysis of the compound's likely solid-state architecture, including hydrogen bonding motifs and intermolecular interactions, is presented. This guide is intended to serve as a complete roadmap for researchers seeking to characterize this and similar pyrazole-based compounds, ensuring a rigorous and scientifically sound approach to structural analysis.

Introduction: The Rationale for Structural Characterization

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and its ability to interact with biological targets.[3] The title compound, 1-(oxolan-3-yl)-1H-pyrazol-4-ol, combines the privileged pyrazole core with a saturated oxolane (tetrahydrofuran) ring and a hydroxyl group at the 4-position. The oxolane moiety can improve solubility and act as a hydrogen bond acceptor, while the pyrazol-4-ol substructure offers both hydrogen bond donor and acceptor capabilities, making it a prime candidate for forming specific interactions with protein active sites.

A definitive understanding of the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is critical for any rational drug design program. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for obtaining this precise structural information.[4] The resulting crystal structure provides invaluable insights into the molecule's preferred conformation, its potential for polymorphism, and the key interactions that govern its packing in the solid state. This knowledge is not only fundamental for structure-activity relationship (SAR) studies but also crucial for formulation and development, where solid-state properties can significantly impact bioavailability and stability.

Proposed Synthesis and Crystallization Protocol

A robust and reproducible protocol for obtaining high-quality single crystals is the prerequisite for a successful crystal structure determination. This section outlines a plausible synthetic route and detailed crystallization methodologies.

Synthesis of 1-(oxolan-3-yl)-1H-pyrazol-4-ol